(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
Description
The compound (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a structurally complex molecule featuring a central piperazine ring linked to two distinct pharmacophores: a 4-methylbenzo[d]thiazole moiety and a pyrrolidine sulfonyl-substituted phenyl group. The benzo[d]thiazole component is known for its role in modulating receptor binding affinity, particularly in kinase inhibitors and antimicrobial agents, while the pyrrolidine sulfonyl group may enhance solubility and metabolic stability . This dual-functional architecture positions the compound as a candidate for diverse biological applications, though its specific mechanisms and comparative profile require further elucidation.
Properties
IUPAC Name |
[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S2/c1-17-5-4-6-20-21(17)24-23(31-20)26-15-13-25(14-16-26)22(28)18-7-9-19(10-8-18)32(29,30)27-11-2-3-12-27/h4-10H,2-3,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLSMHDKZLEQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone , also known by its CAS number 897475-03-5, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C23H26N4O3S2
- Molecular Weight : 470.6 g/mol
- CAS Number : 897475-03-5
The biological activity of this compound can be attributed to several key mechanisms:
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in neurotransmitter metabolism, such as monoamine oxidases (MAO-A and MAO-B). Inhibitors of these enzymes are crucial in treating neurological disorders like depression and anxiety .
- Preliminary studies indicate that derivatives with similar structures exhibit significant inhibitory activity against MAO-A, with IC50 values indicating potent activity .
-
Antitumor Activity :
- Thiazole derivatives have shown promise as antitumor agents. The presence of the thiazole moiety in this compound suggests potential cytotoxic effects against cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications in the thiazole and piperazine rings can enhance cytotoxicity .
- For instance, compounds with specific substitutions on the phenyl ring have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting a viable pathway for further development in cancer therapy .
- Anticonvulsant Properties :
1. Antidepressant Activity
A study focused on the synthesis and evaluation of thiazole derivatives highlighted that compounds structurally related to our target compound exhibited significant MAO-A inhibition, which is critical for antidepressant activity. For example, a derivative with a similar piperazine structure showed an IC50 of 0.060 μM against MAO-A, indicating strong potential for mood disorder treatments .
2. Anticancer Research
In vitro studies on thiazole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines. One study reported that a closely related compound had an IC50 of less than 1 µg/mL against A-431 skin cancer cells, underscoring the potential of thiazole-containing compounds in oncology .
Data Table: Biological Activities
| Activity Type | Compound Reference | IC50 Value | Notes |
|---|---|---|---|
| MAO-A Inhibition | Compound from study | 0.060 ± 0.002 μM | Strong inhibitor compared to standards |
| Antitumor Activity | Thiazole derivative | < 1 µg/mL | Effective against A-431 cell line |
| Anticonvulsant | Related thiazoles | Varies | Potential efficacy in seizure models |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C23H28N4O3S2, with a molecular weight of 472.62 g/mol. Its structure features a piperazine ring and a benzo[d]thiazole moiety, which are known for their pharmacological properties. The presence of these functional groups suggests potential bioactivity, particularly in enzyme inhibition and interaction with biological targets .
2.1 Anticancer Potential
Research indicates that compounds with similar structures to (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone may exhibit significant anticancer activity. For instance, thiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
2.2 Anticonvulsant Activity
The anticonvulsant properties of thiazole-containing compounds have been documented extensively. In particular, studies have reported that certain thiazole derivatives demonstrate high efficacy in models of epilepsy, suggesting that this compound could potentially contribute to the development of new anticonvulsant medications . The structure–activity relationship (SAR) analysis reveals that modifications in the thiazole ring can enhance anticonvulsant activity.
Synthesis and Analytical Techniques
The synthesis of this compound typically involves multi-step organic reactions. High-performance liquid chromatography (HPLC) is commonly used for purification and analysis to ensure the final product's quality and purity . Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and verify the presence of functional groups.
Case Studies and Research Findings
Several studies have explored the applications of thiazole derivatives in drug development:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Piperazine-Based Methanones
Piperazine-containing methanones are a well-studied class due to their versatility in drug design. Below is a comparative analysis of key analogues:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Biological Activity | Reference |
|---|---|---|---|---|
| (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone | Benzo[d]thiazole, pyrrolidine sulfonyl | ~525.6 (estimated) | Hypothesized antiproliferative/kinase inhibition | N/A |
| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37) | Thiophene, trifluoromethylphenyl | 384.4 | Dopamine D3 receptor antagonism | |
| (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone | Aminophenyl, methylpiperazine | 247.3 | Intermediate in kinase inhibitor synthesis | |
| 4-(4-Methoxyphenyl)piperazin-1-ylmethanone | Methoxyphenyl, piperidine | 343.4 | Antipsychotic candidate (preclinical) |
Key Observations:
Substituent-Driven Activity : The trifluoromethyl group in MK37 enhances lipophilicity and receptor binding, whereas the pyrrolidine sulfonyl group in the target compound may improve aqueous solubility and pharmacokinetics .
Bioactivity Trends: Piperazine methanones with aromatic heterocycles (e.g., benzo[d]thiazole, thiophene) often exhibit antiproliferative or receptor-modulating effects. For example, MK37 demonstrated nanomolar affinity for dopamine receptors, suggesting the target compound’s benzo[d]thiazole group could similarly target kinases or apoptosis pathways .
Pharmacological Potential
- Anticancer Activity : Analogues like (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone () and ferroptosis-inducing compounds () suggest the benzo[d]thiazole-piperazine scaffold may synergize with redox-modulating pathways .
- CNS Targeting : The pyrrolidine sulfonyl group, seen in antipsychotic candidates (), may enable blood-brain barrier penetration for neurological disorders .
Notes and Limitations
Evidence Gaps: No direct studies on the target compound were identified in the provided evidence. Comparisons rely on structural extrapolation from analogues.
Synthesis Challenges : The pyrrolidine sulfonyl group’s steric bulk may complicate coupling reactions, necessitating optimized conditions (e.g., DMF as solvent, elevated temperatures) .
Therapeutic Windows : Compounds like ferroptosis inducers () highlight the importance of selective toxicity, a critical consideration for future evaluations .
Q & A
Q. What synthetic methodologies are recommended for preparing (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone, and what parameters critically influence yield?
Methodological Answer: The synthesis involves multi-step reactions:
Core assembly : Coupling 4-methylbenzo[d]thiazole-2-amine with piperazine derivatives via Buchwald-Hartwig amination or nucleophilic substitution.
Sulfonylation : Reacting 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride with the piperazine intermediate under basic conditions (e.g., triethylamine in DCM).
Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water).
Q. Critical Parameters :
- Solvent polarity (DMF for amidation, DCM for sulfonylation).
- Temperature control (0–25°C to avoid side reactions).
- Catalysts (e.g., HATU for amide bond formation).
Q. Typical Characterization Data :
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Use orthogonal analytical techniques:
- NMR : Confirm proton environments (e.g., distinguishing piperazine N-methyl groups at δ ~2.3).
- HRMS : Validate molecular formula (e.g., C24H26N4O3S2).
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches.
- X-ray Crystallography (if crystalline): Resolve stereochemistry and packing interactions .
Q. What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Target-Based Assays : Fluorescence polarization for kinase/receptor binding (e.g., histamine H1/H4 receptors, given structural analogs ).
- Cell-Based Assays : Cytotoxicity profiling (MTT assay in HEK-293 or HepG2 cells).
- Solubility Screening : Use shake-flask method in PBS (pH 7.4) or simulated biological fluids.
Q. How can researchers optimize solubility for in vitro studies?
Methodological Answer:
Q. What are the stability considerations for long-term storage?
Methodological Answer:
- Conditions : Store at –20°C under argon in amber vials.
- Stability Monitoring : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking. Hydrolytic susceptibility of the sulfonyl group requires pH 7.4 buffer testing .
Advanced Research Questions
Q. How can contradictory activity data across assay platforms be resolved?
Methodological Answer:
- Orthogonal Validation : Compare SPR (binding affinity) with cell-based luciferase reporter assays (functional activity).
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated).
- Off-Target Profiling : Screen against panels like Eurofins Cerep for selectivity .
Q. What computational strategies predict the impact of substituent variations on target binding?
Methodological Answer:
Q. How can metabolic liabilities in the pyrrolidine sulfonyl group be mitigated?
Methodological Answer:
Q. What experimental designs address environmental fate and ecotoxicological impacts?
Methodological Answer:
Q. How can researchers reconcile discrepancies in SAR studies between in silico predictions and experimental data?
Methodological Answer:
- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs with Schrödinger.
- Crystallographic Validation : Resolve co-crystal structures of outliers (e.g., unexpected hydrophobic interactions).
- Experimental Controls : Include positive controls (e.g., known inhibitors) to normalize assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
